molecular formula C18H21FN2O4 B2737840 N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1421528-88-2

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2737840
CAS No.: 1421528-88-2
M. Wt: 348.374
InChI Key: BWZYWKIDXRXLIP-UHFFFAOYSA-N
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Description

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound characterized by its unique structural components, including a furan ring, a hydroxypropyl group, and a fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide typically involves multiple steps:

    Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 2,5-dimethylfuran with an appropriate aldehyde under acidic or basic conditions to form the hydroxypropyl intermediate.

    Introduction of the Fluorobenzyl Group: The hydroxypropyl intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorobenzyl group.

    Oxalamide Formation: Finally, the resulting compound is treated with oxalyl chloride and a suitable amine to form the oxalamide linkage, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to binding affinity and specificity towards biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In material science, the compound’s properties can be exploited for the design of new materials with specific functionalities, such as polymers or coatings with enhanced chemical resistance or mechanical properties.

Mechanism of Action

The mechanism by which N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide exerts its effects depends on its application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide: Similar structure with a chlorine atom instead of fluorine.

    N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-methylbenzyl)oxalamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorobenzyl group in N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide imparts unique electronic properties, potentially enhancing its reactivity and binding interactions compared to its analogs. This makes it a valuable compound for further exploration in various scientific domains.

Biological Activity

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The following sections will detail its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H22F N2O4
  • Molecular Weight : 348.38 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The presence of the furan moiety is significant as it can participate in various biological processes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Binding : The structural features allow binding to specific receptors, which could modulate signaling pathways related to various diseases.

Biological Activity Data

Research has indicated that oxalamides can exhibit diverse biological activities, including antibacterial and antifungal properties. A summary of findings related to similar compounds is presented in the table below:

Compound NameBiological ActivityReference
Oxalamide AAntibacterial
Oxalamide BAntifungal
Oxalamide CEnzyme Inhibitor

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that related oxalamides exhibited significant antibacterial effects against Gram-positive bacteria, suggesting that this compound may have similar properties (Reference ).
  • Antifungal Properties : Another research effort indicated that compounds with furan rings showed antifungal activity against Candida species, highlighting the potential for this compound in treating fungal infections (Reference ).
  • Mechanistic Studies : Detailed mechanistic studies have suggested that the compound could interact with specific metabolic pathways by inhibiting enzymes such as cytochrome P450, which are crucial for drug metabolism (Reference ).

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4/c1-11-9-15(12(2)25-11)16(22)7-8-20-17(23)18(24)21-10-13-3-5-14(19)6-4-13/h3-6,9,16,22H,7-8,10H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZYWKIDXRXLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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